molecular formula C23H26FN3OS2 B11429225 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-thien-2-ylacetamide

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-thien-2-ylacetamide

Cat. No.: B11429225
M. Wt: 443.6 g/mol
InChI Key: OPSSRDBGRZEICH-UHFFFAOYSA-N
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Description

N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via a nucleophilic substitution reaction, followed by the addition of the thiophene ring through a coupling reaction. The final step involves the formation of the acetamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The use of continuous flow reactors can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE involves its binding to specific molecular targets, such as serotonin receptors. The fluorophenyl group enhances its affinity for these receptors, while the thiophene rings contribute to its overall stability and bioavailability. The compound modulates the activity of these receptors, leading to changes in neurotransmitter levels and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound with a fluorophenyl-piperazine structure, used as an inhibitor of human equilibrative nucleoside transporters.

    Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives: Compounds with similar structural motifs, investigated for their affinity towards serotonin receptors.

Uniqueness

N-{1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-1-(THIOPHEN-2-YL)PROPAN-2-YL}-2-(THIOPHEN-2-YL)ACETAMIDE is unique due to its specific combination of fluorophenyl and thiophene groups, which confer distinct chemical and biological properties. This combination enhances its receptor binding affinity and stability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C23H26FN3OS2

Molecular Weight

443.6 g/mol

IUPAC Name

N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C23H26FN3OS2/c1-17(25-22(28)16-18-6-4-14-29-18)23(21-9-5-15-30-21)27-12-10-26(11-13-27)20-8-3-2-7-19(20)24/h2-9,14-15,17,23H,10-13,16H2,1H3,(H,25,28)

InChI Key

OPSSRDBGRZEICH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NC(=O)CC4=CC=CS4

Origin of Product

United States

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